1-Butyl-3-(N-crotonylsulfanilyl)urea
Description
1-Butyl-3-(N-crotonylsulfanilyl)urea (CAS: 52964-42-8) is a synthetic urea derivative characterized by a crotonylsulfanilyl (N-crotonoylsulfonamide) substituent. It is listed under multiple regulatory prohibitions, including the EU Cosmetics Directive and Health Canada’s Cosmetic Ingredient Hotlist, due to safety concerns . Alternative names include Crotonoylcarbtamide and Crotulin .
Properties
CAS No. |
52964-42-8 |
|---|---|
Molecular Formula |
C15H21N3O4S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-N-[4-(butylcarbamoylsulfamoyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C15H21N3O4S/c1-3-5-11-16-15(20)18-23(21,22)13-9-7-12(8-10-13)17-14(19)6-4-2/h4,6-10H,3,5,11H2,1-2H3,(H,17,19)(H2,16,18,20)/b6-4+ |
InChI Key |
BICCHCKIEMMKBM-GQCTYLIASA-N |
Isomeric SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crotulin involves the extraction and purification from the venom of Crotalus atrox. The process includes several steps:
Venom Extraction: The venom is collected from the snake.
Purification: The venom undergoes chromatographic techniques to isolate crotulin.
Characterization: The isolated compound is characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm its structure and purity.
Industrial Production Methods
Industrial production of crotulin is not widely established due to the complexity and ethical considerations of venom extraction. advancements in biotechnology may allow for the recombinant production of crotulin in the future, potentially using genetically modified organisms to express the protein.
Chemical Reactions Analysis
Types of Reactions
Crotulin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to platelet glycoprotein Ib.
Common Reagents and Conditions
The primary reagents involved in the study of crotulin are those used in its purification and characterization, such as:
Chromatographic solvents: For purification.
Buffers: To maintain pH during experiments.
Labeling agents: For detection in assays.
Major Products Formed
The major product of interest is crotulin itself, as it is isolated in its active form from the venom.
Scientific Research Applications
Crotulin has several significant applications in scientific research:
Thrombosis and Hemostasis: It is used to study platelet aggregation and the mechanisms of blood clot formation.
Drug Development: Crotulin serves as a lead compound for developing new antithrombotic agents.
Biological Studies: It helps in understanding the role of glycoprotein Ib in platelet function and its interactions with von Willebrand factor.
Mechanism of Action
Crotulin exerts its effects by specifically binding to the glycoprotein Ib receptor on the surface of platelets. This binding inhibits the interaction between glycoprotein Ib and von Willebrand factor, thereby preventing platelet aggregation and thrombus formation. The molecular pathway involves the blockade of signal transduction that leads to platelet activation .
Comparison with Similar Compounds
Tolbutamide (1-Butyl-3-(p-tolylsulfonyl)urea)
Structural Differences :
Functional Properties :
1-Butyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea
Structural Differences :
Comparative Data :
Other Urea Derivatives
- 1-(p-Tolyl)urea : Simpler structure lacking sulfonamide and alkyl chains; used in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
